molecular formula C16H15ClN4S B12014614 3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 577791-08-3

3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12014614
CAS No.: 577791-08-3
M. Wt: 330.8 g/mol
InChI Key: PFRDISMPHJUYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with 2-methylbenzyl chloride under basic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-4H-1,2,4-triazol-4-amine: Lacks the thio and 2-methylbenzyl groups.

    5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amine: Lacks the 3-chlorophenyl group.

Uniqueness

3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the 3-chlorophenyl and 2-methylbenzylthio groups, which may contribute to its distinct biological and chemical properties.

Properties

CAS No.

577791-08-3

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4S/c1-11-5-2-3-6-13(11)10-22-16-20-19-15(21(16)18)12-7-4-8-14(17)9-12/h2-9H,10,18H2,1H3

InChI Key

PFRDISMPHJUYQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.